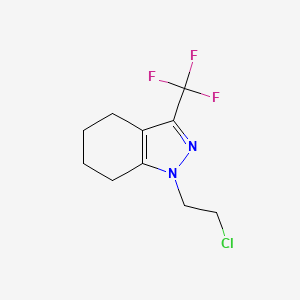

1-(2-chloroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Übersicht

Beschreibung

Compounds like “1-(2-chloroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole” belong to a class of organic compounds known as indazoles, which are aromatic heterocyclic compounds . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its high stability and lipophilicity .

Synthesis Analysis

The synthesis of such compounds usually involves complex organic reactions. For instance, the trifluoromethyl group can be introduced via radical trifluoromethylation .Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present. For instance, the trifluoromethyl group is known for its high stability .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Supramolecular Interactions

- The structures of NH-indazoles, including variants with trifluoromethyl groups, have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. Indazoles including trifluoromethyl groups were found to crystallize in the form of helices, a unique behavior rationalized by hydrogen bonds and aromatic interactions (Teichert et al., 2007).

Synthesis and Antioxidant Properties

- Research on the efficient synthesis of tetrahydroindazole derivatives has been conducted, highlighting a simple and green method for their creation. These derivatives, including 3-trifluoromethyl variants, show potential as antioxidants, as evaluated in vitro (Polo et al., 2016).

Photoredox Catalysis

- Visible-light-promoted regioselective C3-H trifluoromethylation of 2 H-indazole under metal-free conditions has been developed, revealing a practical approach to a library of trifluoromethylated indazoles. This process proceeds via a radical mechanism (Murugan et al., 2019).

Antimicrobial Activity

- Indazole regioisomers have been studied for their potential as antimicrobial agents. For instance, 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile showed significant activity against various bacterial and fungal species (Yakaiah et al., 2008).

Coordination Compounds and Enzyme Inhibition

- The coordination behavior of tetrahydro-1H-indazole with various metals has been explored, revealing different structural and biological activities. These compounds have shown promise in antibacterial, antifungal, antioxidant, and enzyme inhibition studies (Khan et al., 2017).

Supramolecular Assembly in Metal Complexes

- Perfluorinated indazolato coinage metal complexes have been synthesized, demonstrating diverse regiochemistry and potential applications in areas such as materials science (Kleinwächter et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

- Iridium(III) complexes with phenylpyrazole derivatives, including trifluoromethylphenyl-indazole, have been developed for use in OLEDs. These complexes can emit light in various colors and have potential applications in display technologies (Niu et al., 2018).

Fluorescent Dyes and Sensing Applications

- Fluorescent dyes containing pyrazolylpyrene and indazole structures have been developed, showing potential for sensing acidic environments due to their weak base properties and changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2/c11-5-6-16-8-4-2-1-3-7(8)9(15-16)10(12,13)14/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREVOPMZQAWZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479751.png)

![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479752.png)

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479753.png)

![1-Methyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479755.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479759.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479761.png)

![(2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1479762.png)

![(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1479763.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479765.png)

![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479766.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479768.png)

![2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479770.png)

![2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1479772.png)

![(2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1479773.png)